

step-by-step synthesis of a PROTAC using a PEG linker

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Compound of Interest

Compound Name: *Propargyl-PEG10-Boc*

Cat. No.: *B610212*

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Application Note and Protocols

Topic: Step-by-Step Synthesis of a PROTAC Using a Polyethylene Glycol (PEG) Linker

Audience: Researchers, scientists, and drug development professionals.

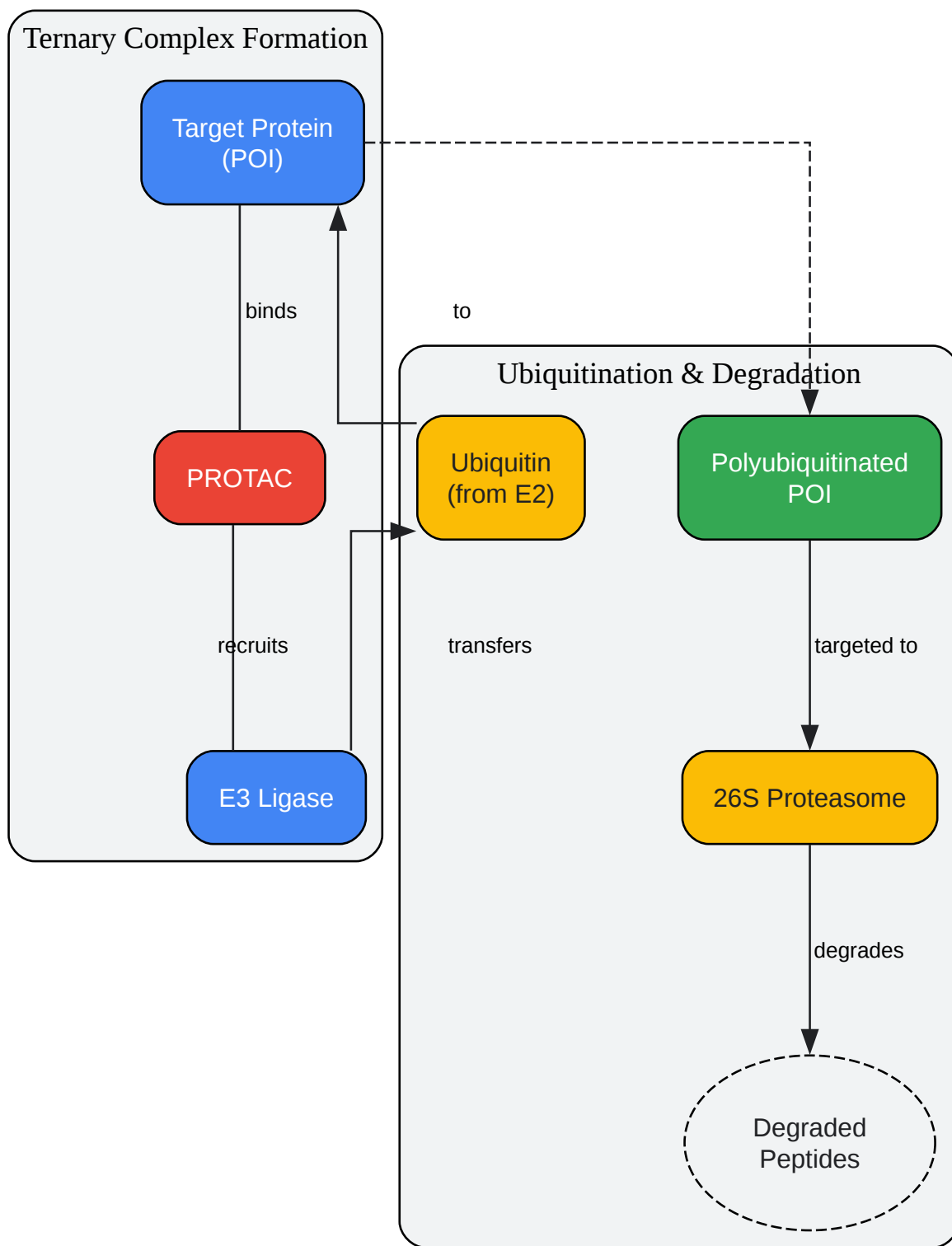
Abstract

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] A PROTAC consists of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4] The linker is a critical component, influencing the PROTAC's efficacy, solubility, and cell permeability.[4][5] Polyethylene glycol (PEG) linkers are frequently used due to their ability to enhance solubility, improve pharmacokinetic properties, and provide the necessary flexibility for optimal ternary complex formation.[6][7][8] This document provides detailed protocols for the step-by-step synthesis of a PROTAC using a PEG linker, covering two common conjugation strategies: amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry".

PROTAC Mechanism of Action

PROTACs function catalytically to induce protein degradation. The molecule simultaneously binds to the POI and an E3 ligase, forming a ternary complex.[4] This proximity facilitates the

transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to repeat the cycle.[4]

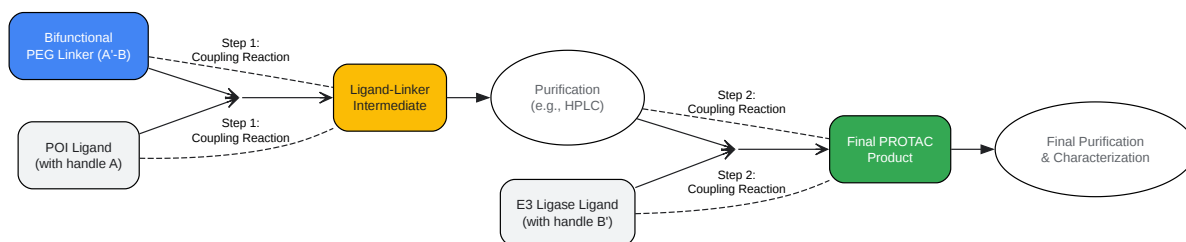


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Caption: PROTAC-mediated protein degradation pathway.

General Synthetic Workflow

The synthesis of a PROTAC is a modular process. It typically involves the sequential coupling of the POI ligand and the E3 ligase ligand to a bifunctional PEG linker.[9] The general workflow consists of synthesizing a ligand-linker intermediate, followed by purification and subsequent coupling to the second ligand.



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